molecular formula C10H13NO3 B8185917 (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid

(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid

Cat. No.: B8185917
M. Wt: 195.21 g/mol
InChI Key: CSKLNJOBXITXRM-MUWHJKNJSA-N
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Description

(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is a chiral amino acid derivative with significant biochemical and pharmacological properties. This compound is known for its role as an inhibitor of enkephalinase(s), which are enzymes that degrade enkephalins, thereby enhancing the effects of these endogenous peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a β-keto ester, in the presence of a chiral catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high yield and purity. The scalability of the process is crucial for meeting the demands of pharmaceutical and biochemical applications .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its role in modulating enzyme activity and neurotransmitter levels.

    Medicine: Investigated for its potential therapeutic effects in pain management and neuroprotection.

    Industry: Utilized in the production of pharmaceuticals and biochemical reagents.

Mechanism of Action

The compound exerts its effects primarily by inhibiting enkephalinase(s), which are enzymes responsible for the degradation of enkephalins. By inhibiting these enzymes, (2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid enhances the activity of enkephalins, leading to increased analgesic and neuroprotective effects. The molecular targets include the active sites of enkephalinase(s), and the pathways involved are related to pain modulation and neurotransmitter regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-2-Amino-3-(4-hydroxy-phenyl)-butyric acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which contribute to its distinct biochemical and pharmacological properties. Its ability to selectively inhibit enkephalinase(s) makes it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

(2S,3R)-2-amino-3-(4-hydroxyphenyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6(9(11)10(13)14)7-2-4-8(12)5-3-7/h2-6,9,12H,11H2,1H3,(H,13,14)/t6-,9+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKLNJOBXITXRM-MUWHJKNJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)C(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)O)[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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